

Chemical properties of 4-Chloro-6-methylquinoline-3-carbonitrile

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Compound of Interest

Compound Name: 4-Chloro-6-methylquinoline-3-carbonitrile

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An In-Depth Technical Guide to the Chemical Properties of **4-Chloro-6-methylquinoline-3-carbonitrile**

Abstract: **4-Chloro-6-methylquinoline-3-carbonitrile** is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid quinoline scaffold, combined with the reactive chloro and nitrile functional groups, makes it a versatile precursor for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound in their work. We will delve into the causality behind its chemical behavior, provide actionable experimental protocols, and outline its potential in modern research contexts.

Compound Identification and Physicochemical Properties

4-Chloro-6-methylquinoline-3-carbonitrile is a substituted quinoline, a class of compounds known for its prevalence in biologically active molecules.^[1] The strategic placement of the chloro group at the 4-position and the nitrile at the 3-position makes it an ideal substrate for further chemical modification, particularly for building libraries of potential drug candidates.

Property	Data	Source
CAS Number	1016818-79-3	[2]
Molecular Formula	C ₁₁ H ₇ ClN ₂	[2]
Molecular Weight	202.64 g/mol	[2]
Appearance	Expected to be a pale yellow to yellow-brown solid, based on similar structures.	[2] [3]
Solubility	Sparingly soluble in water; soluble in common organic solvents like ethanol, chloroform, and acetone.	[2] [4]
Predicted XlogP	2.6 - 3.5 (Indicates good lipid solubility)	[5] [6] [7]
Predicted pKa	~0.33 (Refers to the protonated quinoline nitrogen, indicating weak basicity)	[3]

Spectroscopic Profile: A Structural Confirmation Toolkit

Accurate characterization is paramount for validating the identity and purity of a chemical intermediate. The following data represents the expected spectroscopic profile of **4-Chloro-6-methylquinoline-3-carbonitrile**, based on its structure and data from analogous compounds. [\[8\]](#)

Technique	Expected Observations	Rationale
¹ H NMR	δ 9.0-9.2 ppm (s, 1H): H ₂ proton. δ 7.8-8.2 ppm (m, 3H): Aromatic protons H ₅ , H ₇ , H ₈ . δ 2.5-2.7 ppm (s, 3H): Methyl (CH ₃) protons at C ₆ .	The H ₂ proton is deshielded by the adjacent nitrogen and the C ₃ -nitrile group. The protons on the benzene ring will appear in the typical aromatic region. The methyl group protons will appear as a singlet in the aliphatic region.
¹³ C NMR	δ 150-155 ppm: C ₄ (attached to Cl). δ 145-150 ppm: C ₂ and C _{8a} . δ 115-140 ppm: Aromatic carbons. δ 115-120 ppm: C≡N (nitrile carbon). δ ~90 ppm: C ₃ . δ ~21 ppm: CH ₃ carbon.	The carbon attached to the electronegative chlorine atom (C ₄) is significantly downfield. The nitrile carbon has a characteristic chemical shift. The C ₃ carbon is shifted significantly upfield due to the electronic effects of the adjacent nitrile and chloro-substituted C ₄ .
FT-IR (KBr, cm ⁻¹)	~2230-2220 cm ⁻¹ : Sharp, strong C≡N stretch. ~3100-3000 cm ⁻¹ : Aromatic C-H stretch. ~1600-1450 cm ⁻¹ : Aromatic C=C ring stretching. ~1100-1000 cm ⁻¹ : C-Cl stretch.	The nitrile group has a highly characteristic and easily identifiable absorption band. The other peaks confirm the presence of the aromatic quinoline core and the chloro-substituent.
Mass Spectrometry (EI)	m/z ~202 (M ⁺): Molecular ion peak. m/z ~204 (M+2): Isotope peak with ~33% the intensity of M ⁺ .	The presence of a single chlorine atom results in a characteristic M ⁺ /(M+2) isotopic pattern with a ratio of approximately 3:1, providing definitive evidence of a monochlorinated compound.

Synthesis and Purification Protocol

The synthesis of **4-chloro-6-methylquinoline-3-carbonitrile** can be achieved through a multi-step process, typically starting from a substituted aniline. The Vilsmeier-Haack reaction is a common and effective method for constructing the chloroquinoline core.[\[8\]](#)

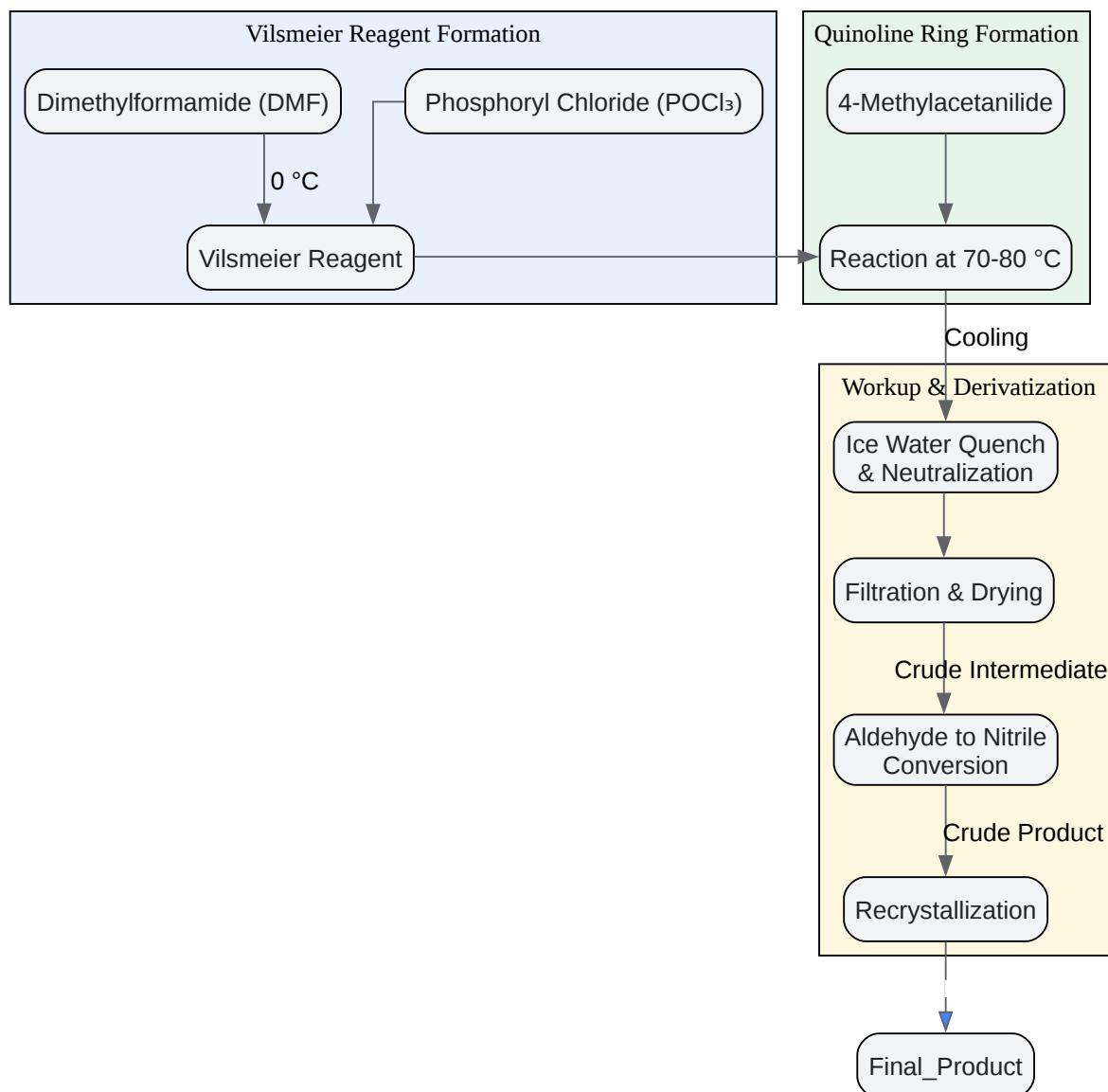
Experimental Protocol: Synthesis via Vilsmeier-Haack Cyclization

This protocol is a representative method adapted from procedures for similar chloroquinolines. [\[8\]](#)

- Step 1: Preparation of the Vilsmeier Reagent.
 - In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 3 molar equivalents) to 0 °C in an ice bath.
 - Add phosphoryl chloride (POCl₃, 5 molar equivalents) dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.
 - After the addition is complete, allow the mixture to stir for 30 minutes at 0 °C.
- Step 2: Formation of the Quinoline Precursor.
 - To the prepared Vilsmeier reagent, add solid 4-methylacetanilide (1 molar equivalent) portion-wise, maintaining the temperature below 20 °C.
 - After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 8-12 hours. The progress can be monitored using Thin Layer Chromatography (TLC).
- Step 3: Hydrolysis and Isolation.
 - Once the reaction is complete, cool the mixture to room temperature.
 - Carefully pour the reaction mixture onto crushed ice (~500 g for every 0.1 mol of starting material) with vigorous stirring.

- Neutralize the resulting solution with a saturated sodium bicarbonate solution until a precipitate forms.
- Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum. This intermediate is typically the corresponding 2-chloro-6-methylquinoline-3-carbaldehyde.
- Step 4: Conversion of Aldehyde to Nitrile (Illustrative Step).
 - The intermediate aldehyde can be converted to the nitrile through various standard methods, such as reaction with hydroxylamine hydrochloride to form an oxime, followed by dehydration.
- Step 5: Purification.
 - The final crude **4-Chloro-6-methylquinoline-3-carbonitrile** can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.

Synthesis Workflow Diagram



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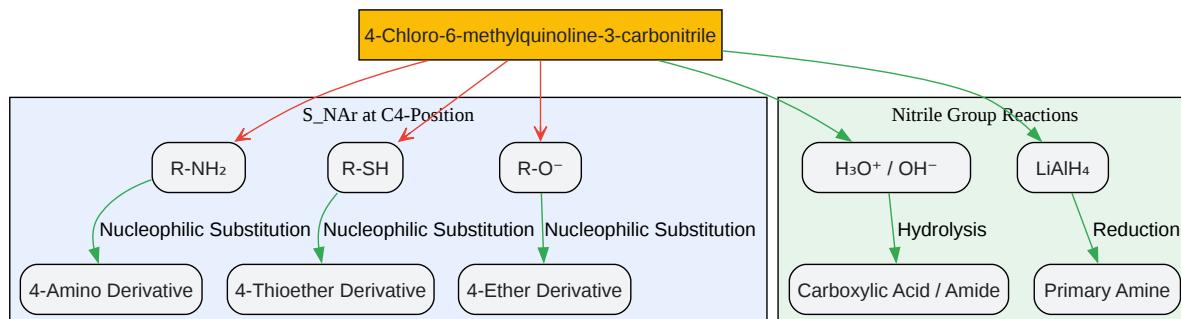
Caption: General workflow for the synthesis of **4-Chloro-6-methylquinoline-3-carbonitrile**.

Chemical Reactivity and Derivatization Potential

The synthetic utility of **4-Chloro-6-methylquinoline-3-carbonitrile** stems from the distinct reactivity of its functional groups. Understanding these reactive sites is key to designing novel derivatives for drug discovery and other applications.

- Nucleophilic Aromatic Substitution (S_NAr) at the C4-Position: This is the most significant reaction pathway. The chlorine atom at the 4-position of the quinoline ring is highly activated towards displacement by nucleophiles. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This reaction is extensively used to introduce amine, ether, and thioether functionalities, which are crucial for modulating the biological activity of drug candidates.[9][10][11]
- Reactions of the Nitrile Group: The nitrile ($C\equiv N$) group is a versatile functional handle. It can be:
 - Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.
 - Reduced using reagents like $LiAlH_4$ to yield a primary amine.
 - Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
- Reactions on the Quinoline Ring: While the ring is generally deactivated towards electrophilic substitution due to the chloro and nitrile groups, reactions can still occur under forcing conditions.

Key Reactivity Pathways Diagram



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Caption: Major reaction pathways for derivatization of the title compound.

Applications in Research and Drug Discovery

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.^[1] **4-Chloro-6-methylquinoline-3-carbonitrile** serves as a critical building block for creating new chemical entities (NCEs) for various therapeutic targets:

- **Kinase Inhibitors:** Many small-molecule kinase inhibitors developed for oncology feature a substituted quinoline or quinazoline core. The 4-amino-quinoline derivatives, readily synthesized from this precursor, are particularly effective at targeting the ATP-binding site of various kinases.^[11]
- **Anti-inflammatory and Anti-cancer Agents:** The versatility of the chloro and nitrile groups allows for the introduction of diverse pharmacophores, leading to the discovery of compounds with potent anti-inflammatory and anti-cancer properties.^[1]
- **Central Nervous System (CNS) Agents:** Substituted quinolines have been investigated as negative allosteric modulators (NAMs) for receptors like mGluR5, which are implicated in psychiatric conditions such as anxiety and depression.^[12]

Safety, Handling, and Storage

While specific toxicity data for this compound is not widely available, information from structurally related chloro- and methyl-quinolines should be used to guide safe handling practices.[\[4\]](#)

Hazard Category	Precautionary Statement	GHS Codes (Anticipated)
Acute Toxicity	Harmful if swallowed.	H302
Skin Irritation	Causes skin irritation. Wash hands thoroughly after handling.	H315
Eye Irritation	Causes serious eye irritation.	H319
Respiratory Irritation	May cause respiratory irritation.	H335

Recommended Safe Handling Protocol

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[\[13\]](#)[\[14\]](#)
- Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
- Exposure Response:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[\[15\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[\[15\]](#)[\[13\]](#)
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[\[16\]](#)

- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

4-Chloro-6-methylquinoline-3-carbonitrile is a high-value chemical intermediate with a well-defined reactivity profile. Its primary utility lies in the facile nucleophilic substitution of the C4-chloro group, providing a gateway to a vast chemical space of 4-substituted quinoline derivatives. Coupled with the versatility of the nitrile functional group, this compound offers researchers in drug discovery and materials science a powerful tool for innovation. Adherence to rigorous spectroscopic characterization and strict safety protocols is essential for its effective and safe utilization in the laboratory.

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